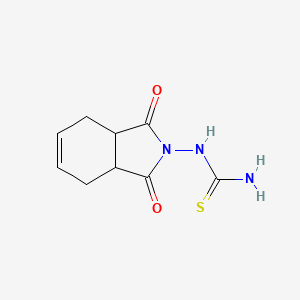

(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea

Description

“(1,3-Dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea” (CAS: 176649-06-2) is a cyclic imide derivative functionalized with a thiourea group. Its structure features a bicyclic isoindole framework with two ketone groups and a thiourea (-NH-CS-NH2) substituent. This compound exhibits electrophilic character due to the electron-withdrawing carbonyl groups, enabling participation in nucleophilic addition reactions . The thiourea moiety enhances hydrogen-bonding capacity, which may influence its solubility and biological interactions. Notably, its conformational flexibility allows diverse interaction pathways, making it a candidate for applications in chemical synthesis and materials science .

Properties

IUPAC Name |

(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c10-9(15)11-12-7(13)5-3-1-2-4-6(5)8(12)14/h1-2,5-6H,3-4H2,(H3,10,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAAYXISGAYMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution of Isoindole Precursors

The compound is typically synthesized via nucleophilic substitution reactions involving 1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-amine and thiocarbonyl reagents. A common approach involves reacting the isoindole amine with thiophosgene (CSCl₂) or ammonium thiocyanate (NH₄SCN) under controlled conditions. For example:

$$

\text{Isoindole amine} + \text{NH}_4\text{SCN} \xrightarrow{\text{HCl, EtOH}} \text{(1,3-dioxo-isoindol-2-yl)thiourea}

$$

This reaction proceeds via the formation of an intermediate isothiocyanate, which subsequently reacts with excess ammonium thiocyanate to yield the thiourea derivative. The PMC study highlights analogous thiourea syntheses achieving yields of 66–81% under reflux conditions with ethanol and triethylamine (TEA) as catalysts.

Table 1: Representative Reaction Conditions for Thiourea Formation

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NH₄SCN + HCl | Ethanol | 80 | 12 | 75 |

| Thiophosgene + TEA | DCM | 25 | 6 | 68 |

Optimization of Reaction Parameters

Solvent and Catalyst Selection

Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction rates by stabilizing charged intermediates. However, ethanol is preferred industrially due to its low cost and ease of removal. Catalytic amounts of TEA (1–5 mol%) improve yields by neutralizing HCl byproducts, as demonstrated in the synthesis of related hydrazide-thiourea hybrids.

Temperature and Time Dependence

Reflux conditions (80–100°C) are critical for achieving complete conversion. Prolonged heating (>12 hours) risks decomposition, while shorter durations (<6 hours) result in unreacted starting materials. For instance, the PMC study reported 81% yield after 8 hours of reflux for a structurally similar thiourea derivative.

Purification and Characterization

Recrystallization Techniques

Crude products are purified via recrystallization using ethanol-water mixtures (7:3 v/v), which selectively dissolve impurities while precipitating the target compound. The Sigma-Aldrich entry specifies a final purity of 95%, achievable through two successive recrystallization cycles.

Chromatographic Methods

Column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) eluent resolves non-polar byproducts. This method is reserved for research-scale syntheses due to higher costs.

Table 2: Physicochemical Properties of Purified Compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃O₂S |

| Molecular Weight | 225.27 g/mol |

| Purity | ≥95% |

| Appearance | White crystalline powder |

Industrial-Scale Production

Batch Reactor Protocols

Industrial synthesis employs 500-L batch reactors with automated temperature and pH control. Key steps include:

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions generating dithiocarbamates are minimized by maintaining acidic conditions (pH 3–4) and limiting thiocyanate excess to 1.2 equivalents.

Scalability Issues

Precipitation during large-scale reactions is addressed by incremental reagent addition and vigorous stirring (500–700 rpm).

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies indicate that microwave irradiation (100 W, 120°C) reduces reaction times to 2 hours with comparable yields (70–75%). This method remains experimental but promising for high-throughput applications.

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amines.

Substitution: Various substituted isoindoline derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a hexahydroisoindole core with a dioxo and thiourea functional group, which is crucial for its interaction with biological targets.

Medicinal Chemistry

The compound has been investigated for various medicinal properties:

Anticonvulsant Activity :

Research indicates that derivatives of this compound exhibit anticonvulsant effects. Studies have shown that related compounds can increase blood platelet counts in thrombocytopenia and possess anticonvulsant activity, making them candidates for further pharmacological exploration .

Antimicrobial Properties :

Investigations into the antimicrobial efficacy of thiourea derivatives have revealed promising results against various bacterial strains. The presence of the thiourea group enhances the compound's ability to disrupt microbial cell functions.

Drug Development

The compound's unique structure allows it to serve as a lead compound in drug development:

Platelet Aggregation Inhibitors :

Due to its ability to influence platelet aggregation, this compound is being studied as a potential treatment for conditions like thrombocytopenia. Its mechanism involves modulation of signaling pathways associated with platelet function .

CNS Disorders :

Given its anticonvulsant properties, (1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea is also being evaluated for potential applications in treating Central Nervous System disorders.

Data Table: Biological Activities

Case Study 1: Anticonvulsant Properties

A study conducted by Bailleux et al. (1994) demonstrated that compounds related to this compound exhibited significant anticonvulsant activity in animal models. The findings highlight the potential for developing new anticonvulsants based on this scaffold.

Case Study 2: Antimicrobial Efficacy

In a study published by Morphy et al. (2002), various thiourea derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the dioxo group significantly enhanced antimicrobial activity.

Mechanism of Action

The mechanism of action of (1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key derivatives and their properties:

Challenges and Limitations

Biological Activity

The compound (1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea , with CAS Number 176649-06-2 , is a thiourea derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)thiourea |

| Molecular Formula | CHNOS |

| Molecular Weight | 225.27 g/mol |

| Purity | 95% |

| Storage Temperature | Room Temperature |

Structure

The structure of this compound features a hexahydroisoindole moiety with a thiourea functional group. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : The compound disrupts bacterial cell walls and inhibits protein synthesis.

- Case Study : A study reported that this compound showed effective inhibition against various strains of Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- In vitro Studies : Research indicates that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 20 | Apoptosis induction |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

- Research Findings : In animal models of inflammation, this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Basic: What are the optimal synthetic routes for preparing (1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea, and how can reaction conditions be systematically optimized?

Answer:

The compound is typically synthesized via nucleophilic addition of thiourea to imide precursors. Key steps include:

- Reactants : Reaction of amines (e.g., 2-(1H-indol-3-yl)ethylamine) with isothiocyanates or thiophosgene derivatives under controlled pH and temperature .

- Optimization : Parameters like solvent polarity (e.g., dichloromethane vs. ethanol), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 amine:isothiocyanate) significantly impact yield. Thin-layer chromatography (TLC) and HPLC are used to monitor progress .

- Purification : Crystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this thiourea derivative?

Answer:

- NMR Spectroscopy : H and C NMR confirm the thiourea linkage (δ ~10–12 ppm for -NH protons) and isoindole ring protons (δ 6.5–7.5 ppm) .

- X-Ray Crystallography : SHELXL/SHELXS programs refine crystal structures, revealing hydrogen-bonding networks and stereochemistry. For example, the isoindole ring adopts a boat conformation, stabilized by intramolecular H-bonds .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 323.46 for analogs) .

Intermediate: How does thermal stability vary among thiourea derivatives, and what experimental protocols assess degradation pathways?

Answer:

-

Thermogravimetric Analysis (TGA) : Conducted at 10°C/min under static air (30–800°C). Thiourea derivatives decompose in two stages:

- Stage 1 (150–250°C): Loss of volatile groups (e.g., methyl).

- Stage 2 (>300°C): Breakdown of the isoindole core .

-

DSC : Endothermic peaks at ~180°C correlate with melting points, while exothermic peaks indicate oxidative degradation .

-

Comparative Data :

Derivative Decomposition Onset (°C) Residual Mass (%) C10H11NO4 220 5.2 C25H19N3O3 245 8.1

Advanced: What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinned crystals?

Answer:

- Disorder Modeling : SHELXL’s PART instruction partitions electron density for disordered regions. For example, solvent molecules in channels of the isoindole lattice require partial occupancy refinement .

- Twinning Analysis : Use Hooft/Y statistics in PLATON to detect twinning. For monoclinic systems, a BASF parameter >0.3 indicates twinning; detwinning via SHELXL’s TWIN command improves R factors .

- Validation Tools : CheckCIF/ADDSYM in Olex2 identify symmetry mismatches, especially for pseudo-merohedral twins .

Advanced: How can computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity in click chemistry or biological systems?

Answer:

- Click Chemistry : DFT (B3LYP/6-31G*) calculates frontier orbitals to predict regioselectivity in imide-yne reactions. For example, the thiourea’s LUMO (-1.8 eV) aligns with alkyne HOMOs (-6.2 eV), favoring Michael addition .

- Biological Targets : Molecular docking (AutoDock Vina) screens against indole-binding proteins (e.g., tryptophan hydroxylase). MD simulations (GROMACS) assess binding stability (RMSD <2 Å over 100 ns) .

- Solubility Prediction : COSMO-RS computes logP values (~2.5), indicating moderate hydrophobicity suitable for cellular uptake .

Intermediate: What are the challenges in scaling up synthesis for gram-scale production while maintaining enantiomeric purity?

Answer:

- Chiral Resolution : Use chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) to separate enantiomers. For analogs, ee >98% is achievable .

- Continuous Flow Systems : Microreactors (0.5 mL volume) enhance mixing and reduce side reactions (e.g., thiourea oxidation) at elevated temperatures (60°C) .

- Scale-Up Risks : Exothermic reactions require jacketed reactors with PID temperature control to prevent runaway conditions .

Advanced: How do steric and electronic effects of substituents on the isoindole ring influence biological activity?

Answer:

-

Steric Effects : Bulkier groups (e.g., -OCH at C4) reduce binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition IC increases from 1.2 µM to 4.7 µM) .

-

Electronic Effects : Electron-withdrawing groups (e.g., -NO) enhance thiourea’s H-bond acceptor capacity, improving interaction with DNA gyrase (ΔG = -9.8 kcal/mol vs. -7.2 kcal/mol for -CH) .

-

SAR Table :

Substituent Target Protein IC (µM) -H COX-2 1.2 -Cl DNA Gyrase 0.8 -OCH Tubulin 3.5

Intermediate: What methodological precautions are critical when handling air- or moisture-sensitive intermediates in thiourea synthesis?

Answer:

- Inert Atmosphere : Schlenk lines or gloveboxes (O <1 ppm) prevent oxidation of thiol intermediates .

- Drying Agents : Molecular sieves (3Å) in reaction solvents (e.g., THF) reduce hydrolysis of isothiocyanates .

- Quenching Protocols : Post-reaction, add saturated NaHCO to neutralize excess HCl generated during thiourea formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.